2-Methylquinazolin-5-amine molecular weight and aqueous solubility
2-Methylquinazolin-5-amine molecular weight and aqueous solubility
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylquinazolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methylquinazolin-5-amine, focusing on its molecular weight and aqueous solubility. As a heterocyclic amine, understanding these fundamental characteristics is critical for its application in medicinal chemistry and drug discovery, influencing everything from reaction kinetics to bioavailability.
Chemical Identity and Core Properties
2-Methylquinazolin-5-amine belongs to the quinazoline class of nitrogen-containing heterocyclic compounds.[1] The quinazoline structure, a fusion of a benzene and a pyrimidine ring, is a common scaffold in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3][4] The presence of a methyl group at the 2-position and an amine group at the 5-position defines its specific chemical behavior and physical properties.
The molecular formula for 2-Methylquinazolin-5-amine is C₉H₉N₃. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u), the molecular weight can be calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | (Calculated) |
| Molecular Weight | 159.19 g/mol | (Calculated) |
| Class | Quinazoline Derivative | [2][3] |
Aqueous Solubility Profile
The aqueous solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-Methylquinazolin-5-amine, its solubility is dictated by the interplay of its aromatic quinazoline core and the polar amine substituent.
Structural Considerations and pH Dependence
Generally, quinazoline derivatives are characterized by low water solubility due to their rigid, aromatic ring system.[5] However, the presence of the basic amine (-NH₂) group at the 5-position significantly influences the solubility of 2-Methylquinazolin-5-amine in a pH-dependent manner.
In acidic environments, the amine group can be protonated to form an ammonium salt (R-NH₃⁺). This ionic species is substantially more polar than the neutral molecule, leading to a significant increase in aqueous solubility.[6] Conversely, in neutral or basic solutions, the compound will exist primarily in its less soluble, non-ionized form. This behavior is a cornerstone of designing formulation strategies and predicting a compound's behavior in physiological environments.[6]
Predictive Insights
While specific experimental solubility data for 2-Methylquinazolin-5-amine is not widely published, related quinazoline structures are often described as being insoluble or poorly soluble in water.[5] Therefore, it is reasonable to predict that 2-Methylquinazolin-5-amine has low intrinsic aqueous solubility, which can be enhanced by lowering the pH of the aqueous medium.
Experimental Determination of Aqueous Solubility
To precisely quantify the aqueous solubility, standardized experimental protocols are essential. The choice of method often depends on the stage of research, with high-throughput kinetic assays favored in early discovery and more rigorous thermodynamic assays used for lead optimization.[7]
General Workflow for Solubility Determination
The process of experimentally determining aqueous solubility follows a logical progression from sample preparation to analysis and quantification.
Caption: Workflow for Thermodynamic Aqueous Solubility Measurement.
Protocol 1: Thermodynamic 'Shake-Flask' Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: Add an excess amount of solid 2-Methylquinazolin-5-amine to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[6][7]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed or by filtering the suspension through a low-binding filter plate.[7]
-
Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS), by comparing the response to a pre-established calibration curve.[7]
Protocol 2: Kinetic Aqueous Solubility Method
Kinetic solubility assays are higher-throughput and are often used in the early stages of drug discovery for screening large numbers of compounds.[7] This method measures the solubility of a compound precipitating out of a supersaturated solution, which is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 2-Methylquinazolin-5-amine in 100% DMSO.
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a multi-well plate. This rapid addition creates a supersaturated solution from which the compound may precipitate if its solubility limit is exceeded.[7]
-
Precipitate Detection: The formation of a precipitate is detected by measuring the turbidity of the solution, often using laser nephelometry.[7]
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Applications and Scientific Context
Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. They form the core structure of several approved drugs and are investigated for their potential as:
-
Anticancer Agents: Many quinazoline derivatives have been developed as kinase inhibitors for cancer therapy.[2][8]
-
Anti-inflammatory Compounds: Certain derivatives exhibit potent anti-inflammatory properties.[4]
-
Antimicrobial Agents: The quinazoline scaffold is also explored for developing new antibacterial and antifungal drugs.[2][9]
The molecular weight and, crucially, the aqueous solubility of compounds like 2-Methylquinazolin-5-amine are foundational data points that guide synthesis, formulation, and biological testing in these research endeavors.[7] Poor solubility can lead to underestimated potency in biological assays and poor bioavailability in vivo, making its early characterization a critical step in the drug discovery pipeline.[7]
References
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Kontos, G., & Tsivintzelis, I. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. [Link]
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Bogert, M. T., & Wright, R. G. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. Journal of the American Chemical Society. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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Kontos, G., & Tsivintzelis, I. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. [Link]
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